molecular formula C14H17N5OS B2697637 2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878701-95-2

2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2697637
CAS No.: 878701-95-2
M. Wt: 303.38
InChI Key: KNZIFTAXVBYUID-UHFFFAOYSA-N
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Description

2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Glutaminase Inhibition and Cancer Therapy A study by Shukla et al. (2012) investigated analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This compound has been a molecular probe in determining the therapeutic potential of GLS inhibition, which is crucial in cancer therapy. The research aimed to improve the drug-like properties and aqueous solubility of BPTES, with some analogs showing similar potency and better solubility compared to BPTES. These analogs were also effective in attenuating the growth of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).

2. Antimicrobial Applications Gouda et al. (2010) explored the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, with antimicrobial evaluation of the synthesized compounds. Some of these compounds exhibited promising antimicrobial activities (Gouda et al., 2010).

3. Coordination Complexes and Antioxidant Activity Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity in vitro, highlighting the potential for therapeutic applications (Chkirate et al., 2019).

4. Synthesis and Biological Evaluation of Acetamide Derivatives Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and screened them for antimicrobial and hemolytic activity. Most of these derivatives showed activity against various microbial species, with some demonstrating lower cytotoxicity, suggesting potential for biological applications (Rehman et al., 2016).

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-9-15-13(20)10-21-14-16-17-18-19(14)12-8-6-5-7-11(12)4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZIFTAXVBYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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